molecular formula C23H18BrN3O2S B2480591 N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide CAS No. 422287-26-1

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

Cat. No.: B2480591
CAS No.: 422287-26-1
M. Wt: 480.38
InChI Key: CGKITCOFWKHFJT-UHFFFAOYSA-N
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Description

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This is achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.

    Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Thionation: The brominated quinazolinone is treated with a sulfurizing agent like Lawesson’s reagent to introduce the thioketone functionality.

    Benzylation: The final step involves the reaction of the thionated quinazolinone with benzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

Uniqueness

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives

Properties

CAS No.

422287-26-1

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.38

IUPAC Name

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30)

InChI Key

CGKITCOFWKHFJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

solubility

not available

Origin of Product

United States

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